Plazomicin, previously known as ACHN-490, is a next-generation aminoglycoside antibiotic. [] It is a semisynthetic derivative of sisomicin, designed to combat multidrug-resistant Enterobacteriaceae, particularly carbapenem-resistant strains. [, ] Plazomicin is characterized by its potent in vitro activity against a broad spectrum of aerobic Gram-negative bacteria. [] This includes extended-spectrum β-lactamase-producing Enterobacteriaceae, carbapenem-resistant Enterobacteriaceae, and organisms harboring aminoglycoside-modifying enzymes. [, ] Plazomicin plays a crucial role in scientific research as a potential solution to the escalating threat of antimicrobial resistance, especially in the context of limited treatment options for serious infections. [, , ]
These research directions highlight plazomicin's potential as a valuable tool in addressing the urgent and evolving challenge of antimicrobial resistance, particularly in the context of limited treatment options for serious Gram-negative infections. [, , , ]
Plazomicin is a semi-synthetic aminoglycoside antibiotic developed to combat multidrug-resistant bacterial infections, particularly those caused by Enterobacteriaceae. It is derived from sisomicin, designed to evade common mechanisms of bacterial resistance. Plazomicin's unique chemical structure enhances its binding affinity to bacterial ribosomes, making it effective against a range of Gram-negative bacteria.
Plazomicin (chemical formula: CHNO) is classified as an aminoglycoside antibiotic. It is synthesized from sisomicin, which serves as the starting material in its production. This class of antibiotics is characterized by their mechanism of action, which involves binding to the bacterial ribosome and inhibiting protein synthesis.
The synthesis of plazomicin involves an eight-step process that modifies sisomicin to enhance its antibacterial properties. Key steps include:
Plazomicin's molecular structure features several critical modifications compared to its parent compound, sisomicin:
These modifications allow plazomicin to maintain efficacy against aminoglycoside-modifying enzymes while enhancing its ability to bind to the ribosomal RNA . The crystal structure reveals specific interactions between plazomicin and rRNA, crucial for its mechanism of action .
Plazomicin undergoes various chemical reactions that are essential for its activity and stability:
The structural modifications in plazomicin contribute to its resilience against these reactions compared to other aminoglycosides .
Plazomicin exerts its bactericidal effect primarily through binding to the 30S ribosomal subunit of bacteria. This binding disrupts protein synthesis by causing misreading of mRNA, leading to the production of nonfunctional or toxic proteins.
Data from studies indicate that plazomicin interacts with specific nucleotides in rRNA, forming multiple hydrogen bonds that stabilize the drug-ribosome complex. This interaction not only enhances its antimicrobial activity but also allows it to circumvent many common resistance mechanisms employed by bacteria .
Plazomicin exhibits several notable physical and chemical properties:
These properties make plazomicin suitable for clinical applications against resistant bacterial strains .
Plazomicin has been investigated for various clinical applications:
The development of plazomicin represents a significant advancement in the fight against antibiotic resistance, providing a valuable tool for clinicians dealing with difficult-to-treat infections .
The aminoglycoside class of antibiotics, originating with streptomycin in the 1940s, revolutionized antimicrobial therapy but faced diminishing utility due to widespread enzymatic resistance. By the early 2000s, >30% of Enterobacteriaceae isolates exhibited resistance to gentamicin, tobramycin, or amikacin, primarily through aminoglycoside-modifying enzymes (AMEs) [4]. This crisis catalyzed efforts to engineer "evasion aminoglycosides" resistant to AMEs. Plazomicin (Zemdri®) emerged from an eight-step synthetic modification of sisomicin, a natural aminoglycoside isolated from Micromonospora inyoensis [7] [10]. Its development by Achaogen, accelerated by FDA Qualified Infectious Disease Product (QIDP) and Fast Track designations (2012–2014), culminated in 2018 approval for complicated urinary tract infections (cUTIs) [2] [5]. Despite its microbiological promise, commercial challenges led to Achaogen’s bankruptcy, highlighting systemic barriers for novel antibiotics targeting multidrug-resistant (MDR) pathogens [2].
Table 1: Evolution of Key Aminoglycoside Antibiotics [1] [4] [7]
Generation | Representative Agents | Era Introduced | Key Limitations |
---|---|---|---|
1st | Streptomycin | 1940s | High nephro-/ototoxicity, rapid resistance |
2nd | Gentamicin, Tobramycin | 1960s–1970s | Susceptible to AAC(3), ANT(2″) enzymes |
3rd | Amikacin, Netilmicin | 1970s–1980s | Partial AME resistance; vulnerable to AAC(6′) |
Next-gen | Plazomicin | 2018 | Resists most AMEs except AAC(2′)-Ia and methyltransferases |
Plazomicin addresses critical gaps in treating carbapenem-resistant Enterobacteriaceae (CRE) and extended-spectrum β-lactamase (ESBL)-producing pathogens. Surveillance studies (2014–2019) demonstrate potent activity:
However, plazomicin cannot overcome 16S rRNA methyltransferases (e.g., ArmA, RmtB), which confer pan-aminoglycoside resistance by modifying the drug-binding site on the ribosome [1] [9]. These enzymes remain prevalent in Acinetobacter and some CRE, necessitating susceptibility testing prior to use.
Table 2: Resistance Mechanisms Affecting Plazomicin [1] [3] [9]
Resistance Mechanism | Effect on Plazomicin | Clinical Relevance |
---|---|---|
Aminoglycoside acetyltransferases (AACs) | Resistant to AAC(3), AAC(6′) but susceptible to AAC(2′)-Ia | AAC(2′)-Ia limited to Providencia stuartii |
16S rRNA methyltransferases | High-level resistance | Global distribution in CRE and Acinetobacter |
Efflux pumps | Minimal impact (MIC increase ≤2-fold) | Less significant than enzymatic modification |
Ribosomal mutations | Variable (depends on mutation site) | Rare compared to methyltransferases |
Plazomicin’s chemical design strategically protects it from enzymatic inactivation:
Table 3: Structural Modifications Conferring AME Resistance [3] [8] [10]
Structural Element | Modification in Plazomicin | Resistance Enzymes Evaded |
---|---|---|
Position N1 | HABA side chain | AAC(3), ANT(2″), APH(2″) |
Position 6′ | Hydroxyethyl group | AAC(6′)-Ib (most prevalent in Enterobacteriaceae) |
Rings I/II | No 3′/4′ hydroxyl groups | APH(3′), ANT(4′) |
Position 2′ | Unmodified amine | Vulnerable to AAC(2′)-Ia |
Crystallographic studies reveal how these modifications function:
This structural precision positions plazomicin as a critical tool against AME-producing MDR pathogens, though its vulnerability to ribosomal methylation underscores the need for ongoing innovation [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7